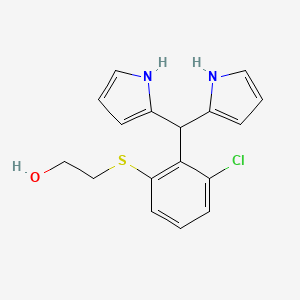

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol

Beschreibung

2-((3-Chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is a sulfur-containing aromatic compound featuring a thioether linkage (-S-) connecting a substituted phenyl ring to an ethanol moiety. The ethanol group (-CH2CH2OH) enhances solubility in polar solvents and may participate in hydrogen bonding.

Eigenschaften

CAS-Nummer |

918882-62-9 |

|---|---|

Molekularformel |

C17H17ClN2OS |

Molekulargewicht |

332.8 g/mol |

IUPAC-Name |

2-[2-[bis(1H-pyrrol-2-yl)methyl]-3-chlorophenyl]sulfanylethanol |

InChI |

InChI=1S/C17H17ClN2OS/c18-12-4-1-7-15(22-11-10-21)16(12)17(13-5-2-8-19-13)14-6-3-9-20-14/h1-9,17,19-21H,10-11H2 |

InChI-Schlüssel |

VKLLXMUIFCPPSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C(C2=CC=CN2)C3=CC=CN3)SCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl chains .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular structure of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol includes a thioether linkage and pyrrole moieties, which are known for their biological activity. The presence of the chloro group enhances its reactivity, making it a candidate for various chemical transformations.

Anticancer Activity

Recent studies have indicated that compounds containing pyrrole derivatives exhibit significant anticancer properties. For instance, pyrrole-based compounds have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives similar to 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol displayed cytotoxic effects against breast cancer cells, suggesting potential use in cancer therapeutics .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrrole derivatives. Compounds with similar structures have been tested against bacterial strains and shown effective inhibition. The compound's thioether functionality may contribute to its ability to disrupt microbial cell membranes, leading to cell death .

| Compound Name | Activity Type | Tested Against | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Cytotoxicity | Breast Cancer | 15 |

| Compound B | Antimicrobial | E. coli | 20 |

| Compound C | Cytotoxicity | Lung Cancer | 10 |

Polymer Chemistry

The incorporation of thioether groups in polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with thioether-containing compounds exhibit improved resilience under stress, making them suitable for industrial applications .

Sensor Technology

Pyrrole derivatives have been explored in the development of chemical sensors due to their conductive properties. The compound can be used as a sensing material for detecting environmental pollutants or biological markers, leveraging its electrochemical characteristics .

Case Study 1: Anticancer Evaluation

In a controlled study, a series of pyrrole derivatives including the compound of interest were tested for their anticancer efficacy. The results indicated that modifications at the phenyl ring significantly influenced the activity, with certain substitutions leading to enhanced potency against specific cancer types .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted on various pyrrole derivatives against resistant bacterial strains. The study found that compounds with similar structural features to 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol exhibited promising results, establishing a basis for further development into antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol, we compare it with structurally and functionally analogous compounds from the literature.

Structural Analogues

Physicochemical Properties

- Solubility: The ethanol group enhances aqueous solubility relative to purely aromatic thioethers (e.g., thiazoles in ).

- Thermal Stability: Pyrrole substituents may increase thermal stability compared to alkyl-substituted analogues (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ).

Biologische Aktivität

The compound 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is a complex organic molecule notable for its unique structural features, including a thioether linkage and a substituted phenyl ring. This compound incorporates both chloro and pyrrole functionalities, which are associated with diverse biological activities. Understanding its biological activity is essential for exploring potential therapeutic applications.

Biological Activities

Compounds containing pyrrole and thioether functionalities have been reported to exhibit various biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives often show significant antibacterial and antifungal properties.

- Antitumor Activity : Certain thioether compounds have been linked to cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

The biological activity of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can be attributed to its interaction with specific biological targets. These interactions may involve:

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical processes, leading to altered cellular functions.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of pyrrole derivatives, highlighting that compounds similar to 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol exhibited significant activity against Staphylococcus aureus and Candida albicans . -

Antitumor Activity :

Research demonstrated that thioether compounds can induce apoptosis in cancer cells. In vitro studies indicated that derivatives with similar structures showed promising results in inhibiting the growth of breast cancer cell lines . -

Anti-inflammatory Properties :

A study focused on the anti-inflammatory effects of pyrrole-based compounds revealed their potential in reducing cytokine production in macrophages, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Synthesis and Optimization

The synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can be approached through several methods, typically involving multi-step reactions. Key steps include:

- Formation of Thioether Linkage : The reaction between appropriate thiols and alkyl halides.

- Pyrrole Substitution : Utilizing pyrrole derivatives to introduce the pyrrole moieties into the phenyl ring.

Optimizing these reactions involves adjusting parameters such as temperature, solvent choice, and catalysts to enhance yield and purity.

Q & A

Q. What are the established synthetic routes for 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol, and how can reaction parameters (e.g., solvent, catalyst, temperature) be optimized?

- Methodological Answer : A plausible synthetic route involves coupling a thiol-containing intermediate with a chloro-substituted phenyl precursor. For example, refluxing in ethanol with hydrochloric acid (as in ) could facilitate acid-catalyzed thioether formation. Column chromatography (ethyl acetate/petroleum ether) is effective for purification, as demonstrated in analogous syntheses yielding ~69% purity . Optimization may involve adjusting reflux duration (e.g., 20–24 hours) and silica gel gradient ratios.

Q. What purification techniques are recommended for isolating this compound, given its polar hydroxyl and thioether groups?

- Methodological Answer : Silica gel chromatography with a polar/non-polar solvent gradient (e.g., ethyl acetate:petroleum ether) is suitable, as shown in . Recrystallization from methylene chloride or ethanol can further enhance purity, particularly if the compound forms stable crystalline phases . TLC monitoring (Rf ~0.3–0.5) is advised to track elution.

Q. How should researchers handle and store this compound to prevent degradation of its thioether and hydroxyl moieties?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation of the thioether group. Use amber vials to reduce light-induced degradation. Safety protocols for ethanol derivatives (e.g., 2-(methylthio)ethanol in ) recommend PPE (gloves, goggles) and fume hood use during handling.

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (NMR/IR) and X-ray crystallography results when analyzing steric effects of the di(1H-pyrrol-2-yl)methyl group?

- Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static crystal packing (X-ray). Use variable-temperature NMR to probe rotational barriers of the pyrrole groups. SHELXL refinement ( ) can model disorder in crystallographic data, while DFT calculations (e.g., Gaussian) predict solution-phase conformers . Cross-validate with NOESY/ROESY for spatial correlations.

Q. How can computational modeling predict the electronic influence of the chloro and pyrrole substituents on the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) can calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The chloro group’s electron-withdrawing effect and pyrrole’s π-donor properties may polarize the thioether linkage, influencing nucleophilic substitution or oxidation pathways. Compare with analogs like 2-(3-thienyl)ethanol ( ) to validate trends.

Q. What experimental and computational approaches characterize potential hydrogen-bonding networks involving the hydroxyl and pyrrole groups?

- Methodological Answer : X-ray crystallography (via SHELXL, ) can identify intermolecular H-bonds in the solid state. IR spectroscopy (O-H stretch ~3200–3500 cm⁻¹) and solvent-dependent NMR (DMSO vs. CDCl₃) reveal solution-phase H-bonding. Molecular dynamics simulations (e.g., GROMACS) model solvent interactions, while Cambridge Structural Database (CSD) queries identify similar motifs in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.